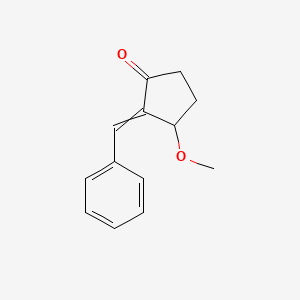
2-Benzylidene-3-methoxycyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylidene-3-methoxycyclopentan-1-one is a chemical compound that belongs to the class of benzylidene cyclopentanone derivatives It is characterized by a benzylidene group attached to a methoxy-substituted cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-3-methoxycyclopentan-1-one typically involves the condensation of benzaldehyde with 3-methoxycyclopentanone in the presence of a base such as potassium hydroxide. The reaction is carried out in an aqueous alcohol medium, and the product is obtained after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzylidene-3-methoxycyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzylidene ketones or carboxylic acids.
Reduction: Formation of benzyl-substituted cyclopentanones.
Substitution: Formation of various substituted cyclopentanones depending on the reagent used.
Scientific Research Applications
2-Benzylidene-3-methoxycyclopentan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzylidene-3-methoxycyclopentan-1-one involves its ability to absorb light and initiate photochemical reactions. In photopolymerization, the compound absorbs photons, leading to the formation of reactive intermediates that initiate polymerization. This process is crucial in the development of 3D microstructures and other advanced materials .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-cyclopenten-1-one: A structurally similar compound used in various synthetic applications.
2-Cyclopenten-1-one: Another related compound with applications in organic synthesis.
3-Methyl-2-cyclopenten-1-one: Used in the synthesis of various organic compounds.
Uniqueness
2-Benzylidene-3-methoxycyclopentan-1-one is unique due to its specific structure, which combines a benzylidene group with a methoxy-substituted cyclopentanone ring. This unique structure imparts distinct photochemical properties, making it particularly useful as a photoinitiator in photopolymerization processes .
Properties
CAS No. |
823785-44-0 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-benzylidene-3-methoxycyclopentan-1-one |
InChI |
InChI=1S/C13H14O2/c1-15-13-8-7-12(14)11(13)9-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3 |
InChI Key |
AEHRGVSOZKUDIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(=O)C1=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















